molecular formula C12H18FNO B1386119 1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine CAS No. 1019607-21-6

1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine

Cat. No.: B1386119
CAS No.: 1019607-21-6
M. Wt: 211.28 g/mol
InChI Key: XMNAIVPKHOSLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine is an organic compound with the molecular formula C12H17FO It is a derivative of phenethylamine, characterized by the presence of a fluorine atom and an isobutoxy group attached to the phenyl ring

Scientific Research Applications

1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine typically involves multiple steps. One common method starts with the preparation of 1-(3-Fluoro-4-isobutoxyphenyl)ethanone, which is then subjected to reductive amination to yield the desired amine. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenethylamines.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom and isobutoxy group can influence its binding affinity and selectivity. The compound may modulate signaling pathways or enzymatic activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-4-methoxyphenyl)-ethylamine
  • 1-(3-Fluoro-4-ethoxyphenyl)-ethylamine
  • 1-(3-Fluoro-4-propoxyphenyl)-ethylamine

Uniqueness

1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine is unique due to the presence of the isobutoxy group, which can impart distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-8(2)7-15-12-5-4-10(9(3)14)6-11(12)13/h4-6,8-9H,7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNAIVPKHOSLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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